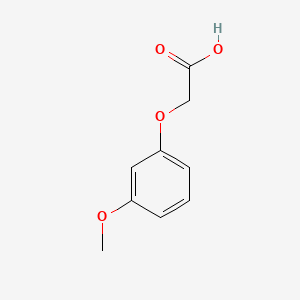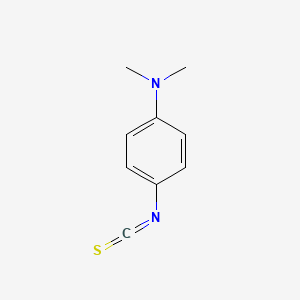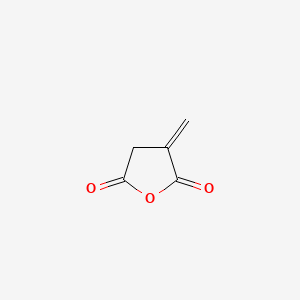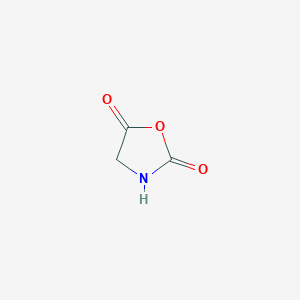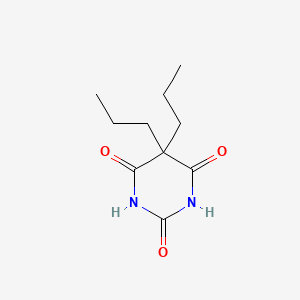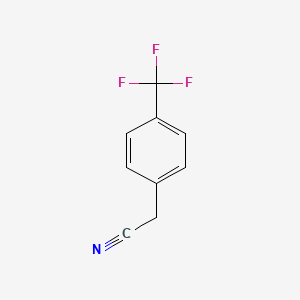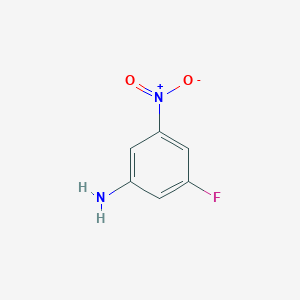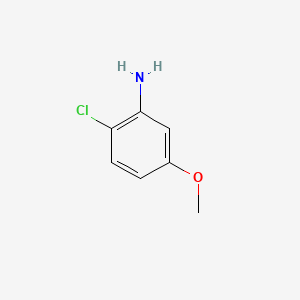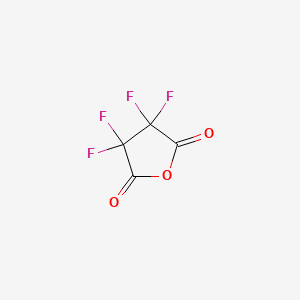
四氟丁二酸酐
描述
Tetrafluorosuccinic anhydride is a useful research compound. Its molecular formula is C4F4O3 and its molecular weight is 172.03 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrafluorosuccinic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrafluorosuccinic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrafluorosuccinic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氟化结构单元
四氟丁二酸酐用作合成各种化学化合物的氟化结构单元 . 其独特的结构和性质使其成为构建复杂分子的宝贵组成部分。
电子附着研究
四氟丁二酸酐已被用于电子附着研究 . 这些研究对于理解分子与电子相互作用时的行为至关重要,在辐射化学和大气化学等领域具有重要意义。
碰撞电离研究
除了电子附着研究外,四氟丁二酸酐也已用于碰撞电离研究 . 这些研究涉及观察分子与其他粒子(如原子或离子)碰撞时的行为。这在核物理和等离子体物理等领域特别有用。
分子电子亲和力
四氟丁二酸酐已被用于测量分子电子亲和力 . 分子的电子亲和力是衡量向分子添加电子时释放能量多少的指标。此特性在许多化学领域都很重要,包括量子化学和物理化学。
解离电子附着
已使用四氟丁二酸酐进行了解离电子附着研究 . 此过程涉及在添加电子时将分子分解成两个或多个部分。了解此过程对于质谱法和辐射损伤研究等领域很重要。
铯碰撞电离技术
四氟丁二酸酐已用于铯碰撞电离技术来测量其电子亲和力 . 此技术涉及使铯原子与目标分子发生碰撞,并观察由此产生的电离。这是研究原子和分子物理的宝贵工具。
安全和危害
Tetrafluorosuccinic anhydride is classified as Acute toxicity, Inhalation (Category 3), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . It is toxic if inhaled and may cause respiratory irritation . It also causes skin irritation and serious eye irritation .
生化分析
Biochemical Properties
Tetrafluorosuccinic anhydride plays a significant role in biochemical reactions as a strong electrophile. It reacts with nucleophiles to form esters, amides, and thioesters . In biochemical contexts, it interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit enzymes by reacting with their active sites, leading to the formation of stable adducts. This interaction can alter the enzyme’s activity, potentially inhibiting or modifying its function . Additionally, tetrafluorosuccinic anhydride can react with amino groups in proteins, leading to the formation of stable amide bonds .
Cellular Effects
Tetrafluorosuccinic anhydride has notable effects on various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to tetrafluorosuccinic anhydride can lead to oxidative stress, organelle damage, and apoptosis in single cells . It may also disrupt cellular homeostasis by altering pH and electrolyte balance . These effects can have significant implications for cell viability and function.
Molecular Mechanism
The molecular mechanism of action of tetrafluorosuccinic anhydride involves its strong electrophilic nature. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins and the active sites of enzymes . This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, tetrafluorosuccinic anhydride can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrafluorosuccinic anhydride can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to moisture or high temperatures . Over time, the degradation products may influence cellular function differently than the parent compound. Long-term exposure to tetrafluorosuccinic anhydride in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of tetrafluorosuccinic anhydride vary with different dosages in animal models. At low doses, it may cause mild irritation and transient changes in cellular function . At higher doses, it can lead to significant toxicity, including respiratory distress, organ damage, and even death . The threshold for toxic effects depends on the species and the duration of exposure. For instance, the fatal dosage of sodium fluoride, a related compound, is approximately 5-10 mg/kg in most animal species .
Metabolic Pathways
Tetrafluorosuccinic anhydride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key metabolic enzymes, leading to alterations in metabolic flux and metabolite levels . For example, it may interfere with the tricarboxylic acid cycle by inhibiting enzymes such as succinate dehydrogenase . This inhibition can disrupt cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, tetrafluorosuccinic anhydride is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as its lipophilicity and reactivity with cellular components .
Subcellular Localization
The subcellular localization of tetrafluorosuccinic anhydride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Understanding the subcellular localization of tetrafluorosuccinic anhydride is essential for elucidating its precise biochemical effects.
属性
IUPAC Name |
3,3,4,4-tetrafluorooxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F4O3/c5-3(6)1(9)11-2(10)4(3,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVLNNCBGQYRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(C(=O)O1)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061022 | |
| Record name | Perfluorosuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-30-9 | |
| Record name | 3,3,4,4-Tetrafluorodihydro-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandione, 3,3,4,4-tetrafluorodihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, 3,3,4,4-tetrafluorodihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorosuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4-tetrafluorodihydrofuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes tetrafluorosuccinic anhydride particularly reactive towards electrons?
A: Tetrafluorosuccinic anhydride (I) exhibits a high reactivity towards electrons, particularly thermal electrons. This is evidenced by the large cross-sections observed for dissociative electron attachment processes []. The presence of electronegative fluorine atoms in its structure likely contributes to this reactivity by withdrawing electron density and stabilizing the resulting negative ions. This property makes tetrafluorosuccinic anhydride interesting for studying electron attachment processes and potentially for applications related to electron scavenging.
Q2: How does the structure of tetrafluorosuccinic anhydride relate to its observed fragmentation patterns upon electron attachment?
A: Upon electron attachment, tetrafluorosuccinic anhydride undergoes fragmentation, yielding various negative ions like C2F4CO2−, C2F4CO−, C2F4−*, and F− []. These fragmentation patterns provide insights into the bond strengths and electron density distribution within the molecule. The formation of these specific fragments suggests that electron capture weakens specific bonds, leading to the observed dissociation pathways. Further research using techniques like mass spectrometry and computational modeling could provide a more detailed understanding of these processes.
Q3: Beyond its electron affinity, are there other notable chemical properties of tetrafluorosuccinic anhydride?
A: Tetrafluorosuccinic anhydride is a versatile reagent in organic synthesis. For instance, it can be utilized for the specific and reversible masking of amino groups in proteins []. This property makes it a valuable tool in peptide synthesis and protein modification studies. Additionally, it serves as a precursor to other fluorinated compounds, as demonstrated by its conversion to trifluoroacryloyl fluoride upon pyrolysis with potassium fluoride []. This highlights its potential as a building block for synthesizing fluorinated materials with tailored properties.
Q4: What spectroscopic techniques have been used to characterize tetrafluorosuccinic anhydride, and what information do they provide?
A: Researchers have employed vibrational spectroscopy to elucidate the structure of tetrafluorosuccinic anhydride [, ]. These studies provide valuable information about the molecule's bonding characteristics and vibrational modes, contributing to a comprehensive understanding of its structure and properties. Specifically, these techniques can help identify characteristic functional groups and analyze the molecule's conformation in different phases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


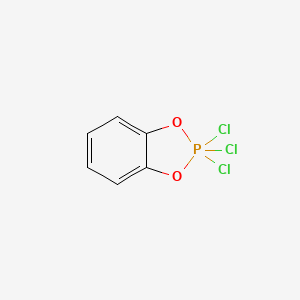



![Acetic acid, 2,2'-[methylenebis(thio)]bis-](/img/structure/B1294338.png)
